

An In-depth Technical Guide to Tigecycline-D9: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Tigecycline-D9	
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Abstract

Tigecycline-D9 serves as a stable, isotopically labeled internal standard for the quantitative analysis of tigecycline, a broad-spectrum glycylcycline antibiotic. This technical guide provides a comprehensive overview of the chemical structure and properties of **Tigecycline-D9**, in direct comparison to its non-deuterated counterpart, tigecycline. The document details the mechanism of action, antibacterial spectrum, and pharmacokinetic profile of tigecycline, for which **Tigecycline-D9** is a critical analytical tool. Furthermore, it outlines standardized experimental protocols for susceptibility testing, providing researchers with the necessary information for the accurate evaluation of tigecycline's efficacy.

Introduction

Tigecycline is a glycylcycline antibiotic developed to overcome common mechanisms of tetracycline resistance.[1][2] It exhibits broad-spectrum activity against a variety of Grampositive and Gram-negative bacteria, including multidrug-resistant strains.[3][4] **Tigecycline-D9** is a deuterated analog of tigecycline, specifically designed for use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The incorporation of nine deuterium atoms provides a distinct mass difference, allowing for precise differentiation and quantification of tigecycline in complex biological matrices.



Chemical Structure and Physicochemical Properties

The chemical structures of tigecycline and **Tigecycline-D9** are nearly identical, with the key difference being the substitution of nine hydrogen atoms with deuterium atoms in the tert-butyl group of **Tigecycline-D9**.

Table 1: Physicochemical Properties of Tigecycline and Tigecycline-D9

Property	Tigecycline	Tigecycline-D9	Reference(s)
Chemical Formula	C29H39N5O8	C29H30D9N5O8	[5]
Molecular Weight	585.65 g/mol	594.7 g/mol	[5]
CAS Number	220620-09-7	2699607-86-6	[5]
Appearance	Orange lyophilized powder or cake	Solid	[5]
Solubility	Soluble in DMSO (≥3 mg/mL, warmed).[7][8]	Slightly soluble in DMSO, Methanol, and Water.[5][6][9]	[5][6][7][8][9]
Stability	Unstable after reconstitution, sensitive to oxidation and epimerization.[10] [11][12] Solutions in DMSO may be stored at -20°C for up to 1 month.[7][8]	Stable for ≥ 4 years when stored at -20°C. [6]	[6][7][8][10][11][12]

Note: The properties of **Tigecycline-D9** are primarily reported by commercial suppliers.

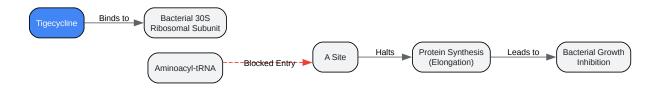
Pharmacological Properties of Tigecycline

As **Tigecycline-D9**'s primary role is that of an analytical standard, its pharmacological properties are not independently investigated. The following sections describe the established pharmacological profile of tigecycline.



Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][13] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][13] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and bacterial growth.[1][2][13] Notably, the glycylamido moiety attached to the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome and provides steric hindrance, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins.[1][4][13]



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Tigecycline's Mechanism of Action

Antibacterial Spectrum

Tigecycline demonstrates a broad spectrum of activity against a wide range of bacterial pathogens, including:

- Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycinresistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4]
- Gram-negative bacteria: Multidrug-resistant Acinetobacter baumannii, Stenotrophomonas maltophilia, Haemophilus influenzae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][4]
- Anaerobic bacteria.[3]

Tigecycline is generally not active against Pseudomonas spp. and Proteus spp.[3]



Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of tigecycline is characterized by extensive tissue distribution and a long half-life.

Table 2: Key Pharmacokinetic Parameters of Tigecycline

Parameter	Value	Reference(s)
Volume of Distribution (Vd)	7 to 10 L/kg	[14][15]
Protein Binding	71% to 89%	[15]
Elimination Half-life (t1/2)	~40 hours	[16]
Metabolism	Not extensively metabolized	[15]
Excretion	Primarily biliary/fecal	[4]
PK/PD Index	AUC/MIC	[14][15]

The extensive tissue distribution results in relatively low serum concentrations.[16] The primary route of elimination is through biliary excretion as unchanged drug.[4] Dose adjustments are generally not required in patients with renal impairment.[17] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic parameter predicting tigecycline's efficacy.[14][15]

Experimental Protocols: Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to tigecycline is crucial for clinical decision-making. Standardized methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) should be followed.[18][19][20] It is critical to use freshly prepared medium (≤12 hours old) for broth-based methods, as the age of the medium can significantly impact tigecycline's stability and result in falsely elevated MIC values.[18]

Broth Microdilution Method



The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of tigecycline.

Methodology:

- Prepare Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth.
- Prepare Tigecycline Dilutions: A series of twofold dilutions of tigecycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

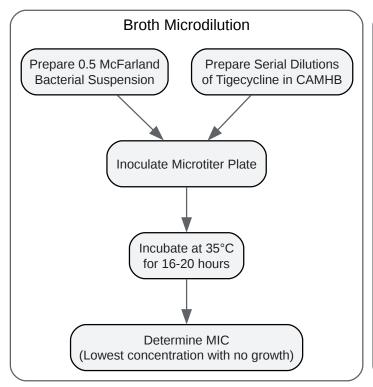
Disk Diffusion Method

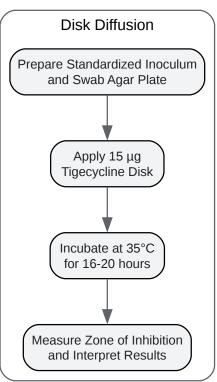
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to tigecycline.

Methodology:

- Prepare Inoculum: A standardized bacterial suspension is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
- Apply Disk: A paper disk impregnated with 15 μg of tigecycline is placed on the agar surface.
- Incubation: The plate is incubated under the same conditions as the broth microdilution method.
- Reading Results: The diameter of the zone of growth inhibition around the disk is measured.
 The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints.[21][22]







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Antimicrobial Susceptibility Testing Workflow

Conclusion

Tigecycline-D9 is an indispensable tool for the accurate quantification of tigecycline in research and clinical settings. Its stable isotopic labeling ensures reliable results in mass spectrometry-based assays. A thorough understanding of the chemical and pharmacological properties of tigecycline, for which **Tigecycline-D9** serves as a standard, is essential for its appropriate study and application. Adherence to standardized protocols for susceptibility testing is paramount to ensure the clinical relevance of in vitro data. This guide provides a foundational resource for professionals engaged in the development, analysis, and application of this important antibiotic.

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